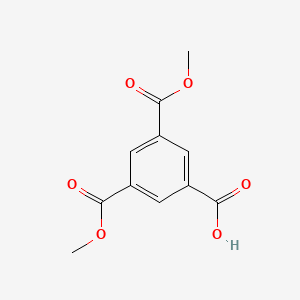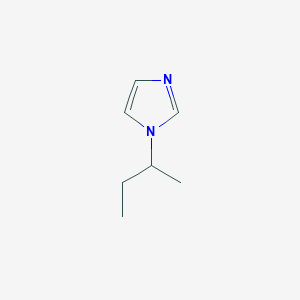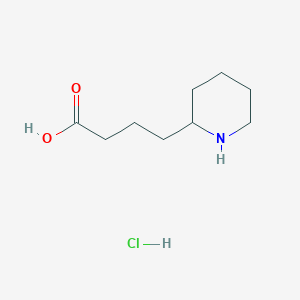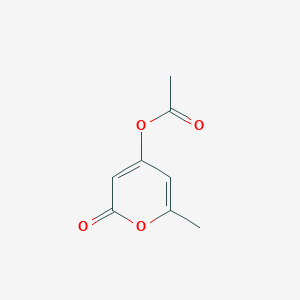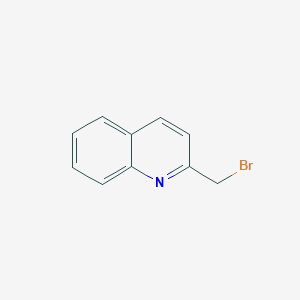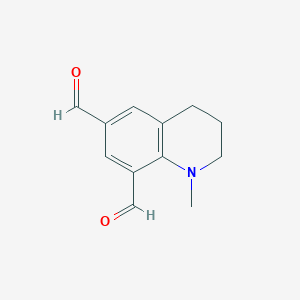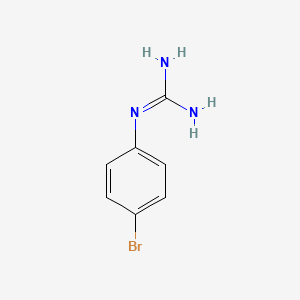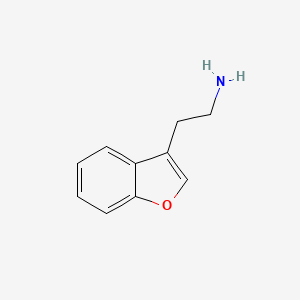![molecular formula C9H8N2O B1281412 1-(1H-吡咯并[2,3-b]吡啶-3-基)乙酮 CAS No. 83393-46-8](/img/structure/B1281412.png)
1-(1H-吡咯并[2,3-b]吡啶-3-基)乙酮
描述
科学研究应用
Pharmacophore Development
3-Acetyl-7-azaindole serves as a pharmacophore in the development of new therapeutic agents. Its structure is key in the synthesis of azaindol derivatives that act as acrosin inhibitors, which are important in the study of fertility treatments and contraceptive methods .
Kinase Inhibition
As part of kinase inhibitors, 3-Acetyl-7-azaindole derivatives contribute significantly to drug discovery and innovation. These compounds target various protein kinases, which are crucial in signaling pathways related to cancer and other diseases .
Heterocyclic Chemistry
This compound is used in regioselective heterocyclization reactions to create triazoles, which have applications ranging from agriculture to pharmaceuticals due to their robustness and versatile chemical reactivity .
Fragment-Based Drug Discovery (FBDD)
In FBDD, 3-Acetyl-7-azaindole derivatives are valuable fragments that can be developed into potent drugs through various medicinal chemistry programs. They provide a starting point for the design of molecules with high binding efficiency to biological targets .
Synthesis of Azaindolylcarboxy-endo-tropanamide
This compound is a reactant in the synthesis of azaindolylcarboxy-endo-tropanamide, which has potential therapeutic applications due to its unique structure and biological activity .
作用机制
Target of Action
The primary targets of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, also known as 3-Acetyl-7-azaindole, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
3-Acetyl-7-azaindole interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby suppressing the activation of the FGFR signaling pathway .
Biochemical Pathways
The affected pathway is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
The molecular and cellular effects of 3-Acetyl-7-azaindole’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
属性
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMZQWPOZWMDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509623 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
CAS RN |
83393-46-8 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Acetyl-7-azaindole relate to its herbicidal activity?
A: Research suggests that the carbonyl group, aromatic ring, and the azaindole moiety of 3-Acetyl-7-azaindole are crucial for its herbicidal activity. [] This compound, along with other methyl ketone derivatives, was tested against Chinese amaranth and barnyard grass. The study identified that the position and type of substituents on the methyl ketone backbone significantly influenced the inhibitory effects on seed germination and seedling growth. Specifically, the presence of the azaindole group in 3-Acetyl-7-azaindole was linked to increased herbicidal activity compared to other analogs. Molecular docking studies further pointed towards the importance of these structural features for interaction with the target enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis and a known target for herbicides. []
Q2: What synthetic routes are available for producing 3-Acetyl-7-azaindole?
A: 3-Acetyl-7-azaindole can be synthesized by reacting 1H-pyrrolo[2,3-b]pyridine (7-azaindole) with various acylating agents. [] One reported method involves the use of acetic anhydride to introduce the acetyl group at the 3-position of the 7-azaindole scaffold. [] This reaction typically requires specific conditions and may involve catalysts to achieve optimal yield and purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)
